
5-乙酰烟酸甲酯
描述
Methyl 5-acetylnicotinate is an organic compound with the molecular formula C9H9NO3 It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol, and an acetyl group is attached to the 5-position of the pyridine ring
科学研究应用
Methyl 5-acetylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving nicotinic acid derivatives and their biological activities.
Industry: Used in the production of various fine chemicals and pharmaceuticals.
作用机制
Target of Action
Methyl 5-acetylnicotinate, also known as Methyl nicotinate, is a methyl ester of niacin . The primary target of this compound is believed to be the peripheral blood capillaries, particularly those located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Mode of Action
The compound acts as a peripheral vasodilator . It enhances local blood flow at the site of application, which is thought to be due to the release of prostaglandin D2 . This prostaglandin is strictly locally-acting due to its short half-life .
Biochemical Pathways
It is known that all components of vitamin b3, including niacin and its derivatives, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . These molecules play crucial roles in numerous biochemical reactions.
Pharmacokinetics
Following topical administration, it is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application .
Result of Action
The primary result of Methyl 5-acetylnicotinate’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through its action as a rubefacient, which involves peripheral vasodilation .
生化分析
Biochemical Properties
Methyl 5-acetylnicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinic acid receptors, where it acts as an agonist. This interaction leads to the activation of signaling pathways that are crucial for various cellular processes. Additionally, Methyl 5-acetylnicotinate is involved in the modulation of enzyme activities, such as those of acetyltransferases and deacetylases, which are essential for maintaining cellular homeostasis .
Cellular Effects
Methyl 5-acetylnicotinate has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Methyl 5-acetylnicotinate has been shown to enhance the expression of genes involved in anti-inflammatory responses. It also affects cellular metabolism by increasing the production of ATP, thereby boosting cellular energy levels . These effects are crucial for maintaining cellular health and function.
Molecular Mechanism
The molecular mechanism of Methyl 5-acetylnicotinate involves several key interactions at the molecular level. It binds to nicotinic acid receptors, leading to the activation of downstream signaling pathways. This binding promotes the release of prostaglandin D2, which acts locally due to its short half-life . Additionally, Methyl 5-acetylnicotinate can inhibit certain enzymes, such as acetyltransferases, thereby modulating gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-acetylnicotinate change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy. Long-term studies have shown that Methyl 5-acetylnicotinate can have sustained effects on cellular function, including prolonged activation of signaling pathways and gene expression changes . These temporal effects are important for understanding the long-term impact of the compound on cellular health.
Dosage Effects in Animal Models
The effects of Methyl 5-acetylnicotinate vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and enhancing cellular metabolism. At high doses, Methyl 5-acetylnicotinate can have toxic effects, including cellular damage and disruption of normal cellular functions . These dosage effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
Methyl 5-acetylnicotinate is involved in several metabolic pathways. It interacts with enzymes such as acetyltransferases and deacetylases, which are crucial for the acetylation and deacetylation of proteins. These interactions affect metabolic flux and metabolite levels, thereby influencing cellular metabolism . Understanding these metabolic pathways is essential for elucidating the role of Methyl 5-acetylnicotinate in cellular processes.
Transport and Distribution
The transport and distribution of Methyl 5-acetylnicotinate within cells and tissues involve various transporters and binding proteins. The compound is transported across cell membranes by specific transporters and is distributed to different cellular compartments. This distribution affects its localization and accumulation within cells, influencing its activity and function .
Subcellular Localization
Methyl 5-acetylnicotinate is localized in various subcellular compartments, including the cytoplasm and nucleus. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 5-acetylnicotinate can be synthesized through several methods. One common approach involves the esterification of 5-acetylnicotinic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the synthesis of methyl 5-acetylnicotinate may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the process.
化学反应分析
Types of Reactions: Methyl 5-acetylnicotinate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to yield the corresponding acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products:
Oxidation: 5-carboxynicotinic acid.
Reduction: 5-acetyl-2-aminonicotinate.
Substitution: 5-acetylnicotinic acid.
相似化合物的比较
Methyl nicotinate: Similar structure but lacks the acetyl group.
Ethyl nicotinate: Similar ester but with an ethyl group instead of a methyl group.
Nicotinic acid: The parent compound without esterification.
Uniqueness: Methyl 5-acetylnicotinate is unique due to the presence of both the ester and acetyl groups, which confer distinct chemical properties and potential biological activities. Its structural modifications may enhance its efficacy in certain applications compared to its analogs.
属性
IUPAC Name |
methyl 5-acetylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)7-3-8(5-10-4-7)9(12)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKCTHLVWBOTIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CN=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344389 | |
| Record name | Methyl 5-acetylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38940-61-3 | |
| Record name | Methyl 5-acetylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-acetylpyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


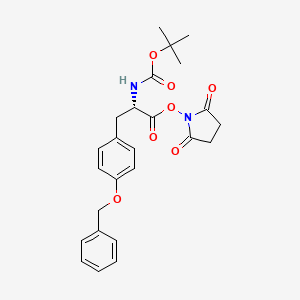
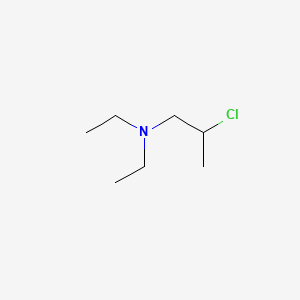
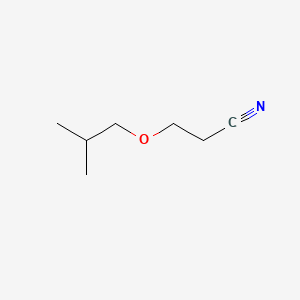
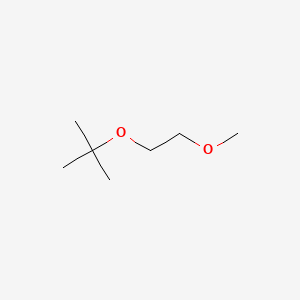
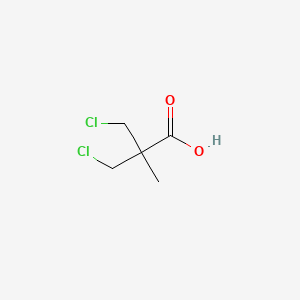
![Manganate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (OC-6-21)-](/img/structure/B1604767.png)
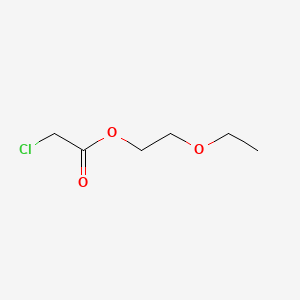
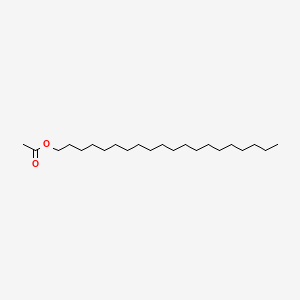
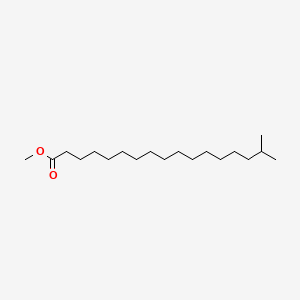
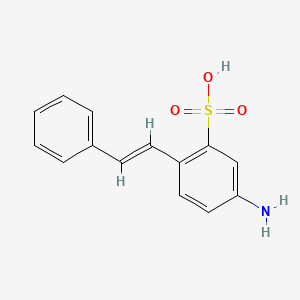
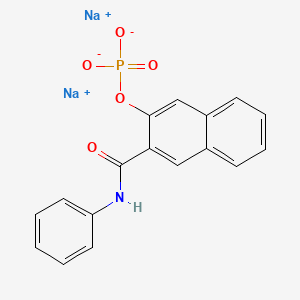
![Glycine, N-[(butylamino)carbonyl]-](/img/structure/B1604776.png)

![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6,7,8,9-tetrahydro-6-methyl-4-oxo-](/img/structure/B1604780.png)
